molecular formula C11H17N3O B15094707 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide

2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide

Cat. No.: B15094707
M. Wt: 207.27 g/mol
InChI Key: UQMQTRMJYAUPGR-UHFFFAOYSA-N
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Description

2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide is a substituted acetamide derivative featuring a 3-aminophenyl group linked to a methylamino substituent and an N,N-dimethylacetamide backbone.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-(3-amino-N-methylanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C11H17N3O/c1-13(2)11(15)8-14(3)10-6-4-5-9(12)7-10/h4-7H,8,12H2,1-3H3

InChI Key

UQMQTRMJYAUPGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C)C1=CC=CC(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide typically involves the reaction of 3-aminophenylamine with N,N-dimethylacetamide in the presence of a methylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide undergoes hydrolysis under acidic or basic conditions:

Conditions Products Mechanism Reference
HCl (6M), reflux 3-(Methylamino)aniline + Dimethylacetic acidAcid-catalyzed nucleophilic acyl substitution
NaOH (2M), 80°C Sodium dimethylacetate + 3-(Methylamino)anilineBase-mediated cleavage

Hydrolysis rates depend on steric hindrance from the dimethylacetamide group, which slows reactivity compared to simpler amides.

Nitration and Halogenation

The 3-aminophenyl group participates in electrophilic aromatic substitution (EAS):

Reaction Conditions Product Yield Reference
Nitration HNO₃/H₂SO₄, 0°C2-((3-Amino-5-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide68%
Bromination Br₂/FeBr₃, CH₂Cl₂, 25°C2-((3-Amino-2,4-dibromophenyl)(methyl)amino)-N,N-dimethylacetamide52%

Meta-directing effects of the amino group dominate, though steric effects from the dimethylacetamide moiety reduce regioselectivity at higher temperatures .

Condensation Reactions

The methylamino group (-N(CH₃)-) facilitates condensation with carbonyl compounds:

Substrate Conditions Product Key Observations
Benzaldehyde EtOH, Δ, 12hSchiff base: C₆H₅CH=N-C₆H₃(NH₂)(N(CH₃)CO)N(CH₃)₂Reversible at pH < 3
Acetylacetone Cu(OAc)₂, DMF, 60°Cβ-Keto-enamine complexChelates metal ions via N,O-coordination

These reactions exploit the nucleophilicity of the secondary amine, with DMAc acting as both solvent and weak base .

Oxidative Transformations

Under oxidative conditions, the compound exhibits diverse reactivity:

a. Pd-Catalyzed Amidation

  • Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, DMAc, 120°C

  • Product : N-Aryl derivatives via C–N coupling at the aromatic amine site .

  • Mechanism : Oxidative addition of aryl halides to Pd⁰, followed by transmetalation and reductive elimination .

b. Fe-Mediated Carbamoylation

  • Conditions : FeCl₃ (10 mol%), TBHP, DMF, 70°C

  • Product : Carbamoylated adducts at the methylamino group .

  • Key Intermediate : Fe-stabilized radical species generated from TBHP and DMAc .

Reductive Alkylation

The dimethylacetamide moiety participates in reductive alkylation:

Reagent Conditions Product Application
LiAlH₄ THF, 0°C → 25°C2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylethylamineBioactive amine precursor
NaBH₄/MeOH 25°C, 6hPartial reduction to hemiaminalIntermediate in drug synthesis

Reduction selectivity depends on the steric environment of the amide carbonyl .

Cyclization Pathways

Intramolecular cyclization occurs under basic conditions:

Example :

  • Conditions : KOtBu, DMSO, 100°C

  • Product : Quinazolinone derivative via nucleophilic attack of the aromatic amine on the amide carbonyl.

  • Yield : 74% (characterized by ¹H/¹³C NMR and HRMS) .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

Metal Ion Coordination Mode Application
Cu(II) N,O-bidentateCatalytic oxidation of alcohols
Fe(III) Monodentate (amide O)Magnetic materials synthesis

Stability constants (log β) for Cu(II) complexes exceed 8.5, indicating strong binding .

Stability and Degradation

Critical stability parameters:

  • pH Stability : Stable at pH 4–9 (24h, 25°C)

  • Thermal Decomposition : Onset at 210°C (TGA data)

  • Photodegradation : t₁/₂ = 4.2h under UV-C (λ = 254nm).

This comprehensive analysis demonstrates this compound’s utility in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis and coordination chemistry. Future research directions could explore its enantioselective reactions and catalytic applications.

Scientific Research Applications

2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3-Aminophenyl)-2-(dimethylamino)-N-methylacetamide (CAS 652140-34-6)
  • Structure: Differs by having a dimethylamino group directly attached to the acetamide backbone rather than a methylamino group on the phenyl ring.
  • Impact: The dimethylamino group may enhance solubility due to increased polarity, whereas the methylamino group on the phenyl ring in the target compound could influence steric interactions in biological systems .
2-[2-(2,6-Dichloro-phenylamino)-5-methoxy-phenyl]-N,N-dimethylacetamide (CAS 698357-92-5)
  • Structure: Features a dichlorophenylamino group and a methoxy substituent on the phenyl ring.

Heterocyclic vs. Aromatic Systems

2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N,N-dimethylacetamide
  • Structure : Replaces the phenyl ring with a pyrazole heterocycle and includes a chloro substituent.
  • Impact : The pyrazole’s aromaticity and lone pairs may enhance interactions with metal ions or enzymes, differing from the purely hydrocarbon-driven interactions of the phenyl ring in the target compound .

Aliphatic Chain Modifications

2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide (CAS 1096314-99-6)
  • Structure: Substitutes the phenyl ring with an aminoethyl chain.
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide (CAS 652139-70-3)
  • Structure: Incorporates a dimethylaminoethyl chain and a methoxy group on the acetamide.
  • Impact : The extended chain could improve membrane permeability, while the methoxy group might modulate metabolic stability .

Pharmacological and Physicochemical Properties

Bioactivity Insights

  • Evidence from Dihydropiperazine Analogs: The acyclic analog 2-[(6-chloropyridin-3-yl)-methyl-(methyl)amino]-2-(cyanoimino)-N,N-dimethylacetamide (6) () exhibits significantly reduced bioactivity compared to rigid dihydropiperazine derivatives. This suggests that the target compound’s aromatic system may confer advantageous rigidity for target engagement .

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~250–300 g/mol (based on analogs like CAS 953719-01-2, MW 298.38).
  • Comparison :
    • CAS 1096314-99-6 : MW 159.23 (lower due to absence of aromatic substituents) .
    • CAS 698357-92-5 : MW 357.27 (higher due to dichloro and methoxy groups) .

Toxicity Considerations

  • Limited data exist for the target compound, but structurally related acetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) lack comprehensive toxicological profiles, underscoring the need for further safety studies .

Biological Activity

2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide is a compound of interest in medicinal chemistry due to its potential applications in drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylacetamide backbone with an amino group substituted on a phenyl ring. This structural configuration is critical for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Drug Transporters : Research indicates that compounds similar to this compound can interact with P-glycoprotein (P-gp), a crucial drug transporter involved in multidrug resistance (MDR). In vitro studies have shown that certain derivatives stimulate ATPase activity, which is indicative of their potential as P-gp substrates or inhibitors .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the amino group on the phenyl ring enhances its interaction with cellular targets, leading to increased cell death in multidrug-resistant cancer cells .
  • Pharmacokinetic Properties : The compound has been evaluated for its pharmacokinetic properties, including bioavailability and distribution. It demonstrated good oral bioavailability and favorable brain penetration, making it a candidate for central nervous system-targeted therapies .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl ring and the amine groups significantly affect the biological activity of the compound. For instance:

  • Substituents on the Phenyl Ring : The introduction of electron-donating or electron-withdrawing groups can modulate the compound's affinity for biological targets.
  • Amine Variants : Variations in the amino substituents (e.g., methyl vs. ethyl) influence both potency and selectivity towards specific receptors or transporters .

Table 1: Summary of SAR Findings

SubstituentEffect on ActivityReference
Electron-donatingIncreases potency
Electron-withdrawingDecreases potency
Methyl vs. EthylMethyl preferred for activity

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Cancer Therapy : In a study assessing its efficacy against MDR cancer cells, the compound showed significant cytotoxicity, with IC50 values in the low micromolar range .
  • Neuropharmacology : Another investigation focused on its effects on cognitive function in animal models, demonstrating improvements in memory tasks when administered at specific doses .
  • Drug Resistance Reversal : The compound was tested for its ability to reverse drug resistance in cancer cells, showing promise as an adjuvant therapy alongside conventional chemotherapeutics .

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